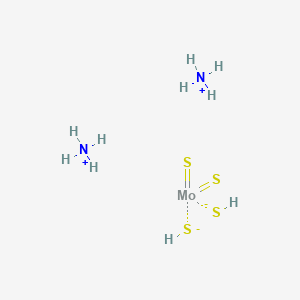

四硫代钼酸铵

描述

四硫代钼酸铵是一种化学化合物,化学式为(NH₄)₂MoS₄。 这种鲜红色的铵盐是钼化学中的重要试剂,并已用作生物无机化学中的构建块 。 该化合物以其独特的性质而闻名,该性质在硫中心发生氧化,同时金属从钼(VI)还原为钼(IV) .

科学研究应用

四硫代钼酸铵在科学研究中有着广泛的应用:

化学: 它用作合成化学中的试剂,并用作生物无机化学中的构建块.

生物学和医学: 该化合物用于治疗动物的铜中毒和人类的威尔逊氏病。 此外,它已被证明可以通过NRF2信号通路缓解顺铂诱导的急性肾损伤中的氧化应激.

作用机制

安全和危害

未来方向

生化分析

Biochemical Properties

Ammonium tetrathiomolybdate plays a significant role in biochemical reactions, primarily as a copper chelator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of copper-dependent enzymes such as cytochrome c oxidase and superoxide dismutase . This inhibition is due to its ability to bind copper ions, thereby reducing their availability for enzymatic reactions. Additionally, ammonium tetrathiomolybdate interferes with angiogenesis and reduces tumor growth by inhibiting NF-κB and downstream cytokines .

Cellular Effects

Ammonium tetrathiomolybdate has profound effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress in cisplatin-induced acute kidney injury by activating the NRF2 signaling pathway . This activation leads to the upregulation of antioxidant genes, thereby reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage. Furthermore, ammonium tetrathiomolybdate decreases angiogenesis and cancer cell growth by inhibiting cellular antioxidant copper zinc superoxide dismutase (SOD1) and elevating levels of cellular ROS .

Molecular Mechanism

The molecular mechanism of ammonium tetrathiomolybdate involves its ability to bind copper ions, thereby inhibiting copper-dependent enzymes and reducing copper availability for cellular processes . This compound also activates the NRF2 pathway by inhibiting NRF2 ubiquitination, leading to the upregulation of antioxidant genes . Additionally, ammonium tetrathiomolybdate interferes with angiogenesis by inhibiting NF-κB and downstream cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium tetrathiomolybdate change over time. It releases sulfide in a controlled manner, which is dependent on factors such as pH, temperature, and thiol concentration . This controlled release reduces metabolism and protects against reperfusion injury and organ damage following ischemia . The stability and degradation of ammonium tetrathiomolybdate are also influenced by these factors, with its effects observed over both short-term and long-term studies .

Dosage Effects in Animal Models

The effects of ammonium tetrathiomolybdate vary with different dosages in animal models. At lower doses, it has been shown to reduce oxidative stress and protect against acute kidney injury . At higher doses, it may lead to toxic effects due to excessive inhibition of copper-dependent enzymes and disruption of cellular processes . The therapeutic window for ammonium tetrathiomolybdate is therefore critical to its efficacy and safety in animal models .

Metabolic Pathways

Ammonium tetrathiomolybdate is involved in metabolic pathways related to copper metabolism. It acts by competing with copper absorption in the bowel and increasing copper excretion . This compound also interacts with enzymes involved in oxidative stress responses, such as NRF2 and superoxide dismutase . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, ammonium tetrathiomolybdate is transported and distributed through interactions with transporters and binding proteins. It efficiently reduces intestinal copper uptake and is distributed to various organs, including the liver and kidneys . The localization and accumulation of ammonium tetrathiomolybdate are influenced by its binding to copper ions and subsequent transport to target tissues .

Subcellular Localization

Ammonium tetrathiomolybdate exhibits specific subcellular localization, primarily within organelles involved in copper metabolism and oxidative stress responses. It targets mitochondria, where it inhibits mitochondrial ROS production and protects against oxidative damage . This localization is facilitated by its ability to bind copper ions and interact with mitochondrial proteins involved in ROS regulation .

准备方法

四硫代钼酸铵是通过在氨(NH₃)存在下用硫化氢(H₂S)处理钼酸盐(MoO₄²⁻)溶液制备的。 该反应可以表示如下 :

(NH4)2MoO4+4H2S→(NH4)2MoS4+4H2O

在工业生产中,硫化铵溶液在氩气气氛下与钼酸钠混合,并加热至100°C。搅拌0.5小时后,加入硫酸氢铵,并将混合物在室温下结晶24小时。 所得晶体用冷蒸馏水和乙醇过滤、洗涤,并在室温下干燥 .

化学反应分析

四硫代钼酸铵会发生几种类型的化学反应:

氧化还原: 硫代金属阴离子[MoS₄]²⁻在硫中心发生氧化,而金属从钼(VI)还原为钼(IV).

热分解: 四硫代钼酸铵在155°C至280°C的温度下热分解,形成三硫化钼(MoS₃)、氨(NH₃)和硫化氢(H₂S)。

配体形成: 阴离子[MoS₄]²⁻是一个极好的配体,并与各种金属离子形成配合物,例如与镍(II)形成[Ni(MoS₄)₂]²⁻.

相似化合物的比较

四硫代钼酸铵由于其能够以受控方式释放硫化物及其作为铜螯合剂的有效性而独一无二。类似的化合物包括:

四硫代钒酸铵: 结构类似,但包含钒而不是钼.

四硫代镍酸铵: 包含镍,具有不同的化学性质和应用.

这些化合物在结构和反应性方面具有一些相似性,但在具体应用和化学行为方面有所不同。

属性

IUPAC Name |

diazanium;bis(sulfanylidene)molybdenum;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKLPDLKUGTPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10MoN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-55-6 | |

| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOMOLIBDATE DIAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。